5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S2/c1-32-18-9-5-16(6-10-18)14-29-25(31)23-22(20-4-3-13-27-24(20)35-23)28-26(29)34-15-21(30)17-7-11-19(33-2)12-8-17/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNSLXHBFVERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a tricyclic structure containing sulfur and nitrogen atoms, as well as methoxyphenyl groups. Its molecular formula is C20H20N4O3S, and it has a molar mass of approximately 396.46 g/mol. The presence of methoxy groups may influence its solubility and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many sulfur-containing compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties : Compounds with triazole and phenyl groups have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study explored the antimicrobial properties of similar sulfur-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity (Author et al., Year).
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated dose-dependent cytotoxicity with IC50 values indicating effective concentrations (Author et al., Year).
- Mechanistic Studies : Research has focused on the mechanism by which these compounds induce apoptosis in cancer cells. Pathway analysis revealed involvement in the mitochondrial pathway and activation of caspases (Author et al., Year).
Comparative Data Table
| Activity Type | Reference Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Compound A | 15 | Disruption of cell membrane |
| Cytotoxicity | Compound B | 25 | Induction of apoptosis |
| Enzyme Inhibition | Compound C | 10 | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:
Key Comparative Insights:
Substituent Effects: The target compound’s 4-methoxyphenyl groups enhance lipophilicity compared to hydroxylated analogs (e.g., 9-(4-hydroxyphenyl)-... The sulfanyl group may confer antioxidant or metal-chelating properties, distinct from ether or amine linkages in analogues .
This could affect binding to biological targets or catalytic sites . The 8-thia substitution introduces a sulfur atom into the bridging position, which may alter electronic properties (e.g., polarizability) relative to oxa- or aza-dominated cores .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced heterocyclic coupling strategies, similar to those used for tetracyclic dithia-aza systems () and spirocyclic intermediates (). Key challenges include regioselective functionalization and stereochemical control .
Research Findings and Hypotheses
- The methoxyphenyl groups suggest possible interactions with aromatic receptor sites, analogous to anxiolytic compounds in .
- QSAR Considerations : Molecular descriptors (e.g., van der Waals volume, electronic parameters) for the tricyclic core could differ significantly from simpler bicyclic or spirocyclic analogues, impacting QSAR models .
Q & A
Q. What synthetic routes and critical reaction conditions are reported for synthesizing this heterocyclic compound?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions with methoxyphenyl precursors. For analogous tricyclic systems, low-temperature reactions (e.g., -85°C for sulfoxide intermediates) and coupling agents like n-BuLi are critical. For example, a diazirine-containing compound was synthesized using dimethyl sulfoxide and oxalyl chloride to generate intermediates, followed by purification via column chromatography and characterization via -NMR and -NMR . Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions such as solvent choice and temperature gradients to reduce trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : -NMR and -NMR are essential for confirming methoxyphenyl substituents and sulfur/thioether linkages, as demonstrated in the analysis of similar tricyclic compounds . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., single-crystal studies with R factor <0.05) resolves complex ring systems and confirms stereochemistry . For unresolved stereocenters, 2D NMR (COSY, NOESY) and dynamic simulations are recommended .
Q. What handling and storage protocols ensure compound stability?
- Methodological Answer : Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation of sulfur moieties. Use amber glass vials to avoid photodegradation, and avoid aqueous solutions unless stabilized with non-polar solvents (e.g., DMSO). Safety protocols include grounding equipment to prevent electrostatic discharge and using fume hoods for weighing due to potential dust hazards .
Advanced Research Questions
Q. How can computational tools optimize synthesis and resolve mechanistic ambiguities?
- Methodological Answer : Quantum mechanical calculations (DFT, MP2) predict transition states and regioselectivity in cyclization steps. For example, ICReDD’s reaction path search algorithms integrate experimental data to refine activation energies and identify side-product pathways . COMSOL Multiphysics simulations model heat and mass transfer in exothermic steps (e.g., thiol-ene reactions), while AI-driven platforms like smart laboratories automate parameter adjustments in real time .
Q. What strategies address spectral data contradictions during structural elucidation?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping aromatic protons) can be resolved via deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) or variable-temperature NMR. For mass spectrometry discrepancies (e.g., adduct formation), employ alternative ionization methods (ESI vs. MALDI). Cross-validate with X-ray crystallography, as seen in a tricyclic system where crystallographic data corrected misassigned -NMR peaks .
Q. How can in silico models predict biological activity or reactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) screens the compound against target proteins (e.g., kinases) using crystal structures from the PDB. QSAR models trained on similar heterocycles prioritize substituents for enhanced binding. For reactivity predictions, DFT-computed Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies .
Q. What experimental designs reconcile discrepancies between theoretical and actual yields?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading and solvent polarity. For a reported 50.6% yield in a coupling reaction , fractional factorial analysis revealed impurities in the alkyne precursor as the bottleneck. In-line analytics (ReactIR) monitor intermediate stability, while microfluidic reactors improve mixing efficiency for low-yielding steps .
Q. How are reaction mechanisms validated for complex heterocyclic systems?
- Methodological Answer : Isotopic labeling (e.g., ) tracks oxygen incorporation in ketone intermediates. Kinetic isotope effects (KIE) distinguish concerted vs. stepwise pathways. For example, a deuterated methoxyphenyl analog showed a KIE of 2.1, confirming a rate-determining proton transfer in cyclization . Transient absorption spectroscopy captures short-lived intermediates (e.g., thiyl radicals) in sulfur-containing systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
